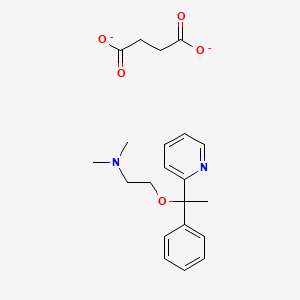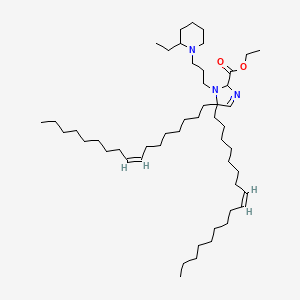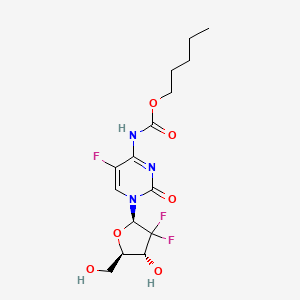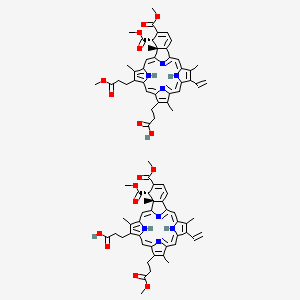
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine with butanedioic acid (succinic acid) in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
化学反应分析
Types of Reactions
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its demethylated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, demethylated derivatives, and substituted ethanamine derivatives .
科学研究应用
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its antihistamine and sedative properties.
Medicine: It is widely used in the treatment of insomnia, allergies, and as an antiemetic during pregnancy.
Industry: The compound is utilized in the formulation of pharmaceuticals and over-the-counter medications.
作用机制
The mechanism of action of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms and inducing sedation. Additionally, it induces thyroxine glucuronidation, leading to decreased serum thyroxine and increased thyroid-stimulating hormone concentrations .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide
- N,N-Dimethyl-2-[phenyl(2-pyridinyl)methoxy]ethanamine (2E)-2-butenedioate
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine hydrogen succinate
Uniqueness
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is unique due to its dual role as an antihistamine and sedative. Its ability to induce thyroxine glucuronidation also sets it apart from other similar compounds .
属性
分子式 |
C21H26N2O5-2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
InChI 键 |
KBAUFVUYFNWQFM-UHFFFAOYSA-L |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![[3H]pemetrexed](/img/structure/B11935350.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


